molecular formula C5H5Br2N B3352173 2-Bromopyridine hydrobromide CAS No. 42981-41-9

2-Bromopyridine hydrobromide

Cat. No.: B3352173
CAS No.: 42981-41-9
M. Wt: 238.91 g/mol
InChI Key: OJCGLYYANKVUEM-UHFFFAOYSA-N
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Description

2-Bromopyridine hydrobromide is a chemical compound with the molecular formula C₅H₄BrN·HBr. It is an aryl bromide and a derivative of pyridine, characterized by the presence of a bromine atom at the second position of the pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopyridine hydrobromide can be synthesized from 2-aminopyridine via a diazotization-bromination reaction. The process involves the following steps:

Industrial Production Methods: In industrial settings, the Craig diazotization-bromination technique is often employed. This method involves the use of hydrobromic acid, sulfuric acid (H₂SO₄), and bromine in specific molar ratios to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents
2-Bromopyridine hydrobromide has been studied for its potential as a precursor in the synthesis of antimicrobial agents. For instance, derivatives of bromopyridines have shown efficacy against bacterial strains, making them valuable in drug development .

Anticancer Compounds
Research indicates that compounds derived from 2-bromopyridine can inhibit cancer cell proliferation. These compounds are synthesized through reactions involving this compound, which acts as a building block for more complex molecules targeting cancer pathways .

Neuroprotective Agents
Recent studies highlight the neuroprotective properties of certain bromopyridine derivatives. These compounds are synthesized from this compound and have shown promise in treating neurodegenerative diseases by modulating neuroinflammatory responses .

Agrochemical Applications

Pesticides and Herbicides
this compound serves as a key intermediate in the synthesis of various pesticides and herbicides. Its derivatives are designed to target specific pests while minimizing environmental impact . The compound's ability to form stable complexes with metal ions enhances its application in developing effective agrochemicals.

Synthetic Applications

Building Blocks for Heterocycles
The compound is widely used as a synthon for synthesizing heterocyclic compounds. It participates in reactions such as cross-coupling and nucleophilic substitutions, enabling the formation of diverse heteroaromatic systems .

Catalysis
In catalytic processes, this compound has been employed to facilitate reactions involving palladium and other transition metals. This application is crucial in developing new materials with enhanced properties for various industrial applications .

Case Studies

Study Application Findings
Synthesis of Antimicrobial Agents Utilization of 2-bromopyridine derivativesDemonstrated effectiveness against resistant bacterial strains, highlighting potential for new antibiotics .
Neuroprotective Properties Development of neuroprotective drugsCompounds derived from 2-bromopyridine showed significant inhibition of neuroinflammatory markers in vitro .
Agrochemical Development Synthesis of novel herbicidesNew formulations exhibited enhanced efficacy against target weeds with reduced toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 2-bromopyridine hydrobromide involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be readily substituted by other nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, its ability to form C-C and C-N bonds through cross-coupling reactions makes it a crucial reagent in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison: 2-Bromopyridine hydrobromide is unique due to its specific reactivity and the position of the bromine atom on the pyridine ring. This positional isomerism allows for selective reactions that are not possible with other halogenated pyridines. For example, 2-bromopyridine is more reactive in cross-coupling reactions compared to its 3- and 4-substituted counterparts .

Properties

IUPAC Name

2-bromopyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN.BrH/c6-5-3-1-2-4-7-5;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCGLYYANKVUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634069
Record name 2-Bromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42981-41-9
Record name NSC129710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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